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Abstract

PBT434, also known as ATH434, is a novel, orally bioavailable, and brain-penetrant small
molecule with a dual mechanism of action targeting key pathological features of
neurodegenerative diseases, particularly Parkinson's disease and Multiple System Atrophy
(MSA).[1][2] It functions as a moderate-affinity iron chelator and an inhibitor of a-synuclein
aggregation.[3][4] Preclinical studies have demonstrated its neuroprotective effects, including
the preservation of dopaminergic neurons, reduction of a-synuclein pathology, and
improvement of motor function in various animal models.[2][3] This technical guide provides a
comprehensive overview of the chemical structure, mechanism of action, key experimental
data, and methodologies related to PBT434.

Chemical Structure and Properties

PBT434 is a synthetic 8-hydroxyquinazolinone derivative.[3] Its chemical properties are
summarized in the table below.
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Property Value Reference
5,7-dichloro-2-

ethylamino)methyl)-8-

IUPAC Name ((ethy ) y? ) [5]
hydroxy-3-methylquinazolin-
4(3H)-one

Synonyms ATH434 [1]

CAS Number 1232840-87-7 (free base)

Molecular Formula C12H13CI2N30:2 [5]

Molecular Weight 302.16 g/mol [5]
CCNCC1=NC2=C(C(Cl)=CC(C

SMILES
[)=C20)C(=O)N1C
INChl=1S/C12H13CI2N302/c1
-3-15-5-8-16-10-

InChl 9(12(19)17(8)2)6(13)4-
7(14)11(10)18/h4,15,18H,3,5H
2,1-2H3

Mechanism of Action

PBT434's therapeutic potential stems from its ability to concurrently address two critical
aspects of neurodegeneration: aberrant iron homeostasis and protein aggregation.

Iron Chelation and Modulation of Iron Trafficking

Elevated iron levels in specific brain regions, such as the substantia nigra, are implicated in the
pathogenesis of Parkinson's disease. This excess iron can catalyze the production of reactive
oxygen species (ROS) through Fenton chemistry, leading to oxidative stress and neuronal
damage. PBT434 is a moderate-affinity iron chelator, meaning it can bind to and sequester
labile iron without disrupting the function of essential iron-containing proteins.[3] The log
stability constants for PBT434 with Fe2* and Fe3* are approximately 11 and 15, respectively.[5]

PBT434 modulates transcellular iron trafficking.[1][5] It has been shown to inhibit iron uptake by
brain microvascular endothelial cells and potentiate iron efflux, likely by increasing cytosolic
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ferrous iron, the substrate for the iron exporter ferroportin.[5] This action helps to restore
normal iron balance in the brain.

Inhibition of a-Synuclein Aggregation

The aggregation of a-synuclein into toxic oligomers and fibrils is a hallmark of
synucleinopathies. Iron can promote the aggregation of a-synuclein. By chelating iron, PBT434
inhibits this iron-mediated aggregation process.[1][3] In preclinical models, PBT434 has been
shown to reduce the levels of both oligomeric and insoluble a-synuclein.[2]

The proposed mechanism of action of PBT434 is illustrated in the following signaling pathway
diagram.
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Proposed mechanism of action of PBT434.

Quantitative Data Summary
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The following tables summarize key quantitative data from preclinical and clinical studies of

PBT434.

Table 1: In Vitro Efficacy

PBT434 L
Assay Model System . Key Finding Reference
Concentration
Significantly
] inhibited iron-

H20:2 Production Cell-free 10 uM ) [3]
mediated H202
production.[3]
Significantly

) reduced the rate
o-Synuclein ) )
) Cell-free 20 M of iron-mediated [1]

Aggregation ]
o-synuclein
aggregation.[1]

M17
Increased the

Iron Efflux neuroblastoma 20 uM [3]
efflux of >°Fe.[3]

cells
Human brain No significant
. microvascular cytotoxic effects

Cytotoxicity ) Up to 100 puM [1]
endothelial cells observed after
(hBMVEC) 24 hours.[1]

Table 2: In Vivo Efficacy in Animal Models
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. PBT434 L
Model Animal Key Findings Reference
Dosage
Preserved up to
75% of
6-OHDA Model remaining
] 30 mg/kg/day o
of Parkinson's Mouse (oral) substantia nigra [3]
Disease pars compacta
(SNpc) neurons.
[3]
Significantly
reduced SNpc
MPTP Model of neuronal loss
) 30 mg/kg/day )
Parkinson's Mouse (oral) and improved [1][3]
Disease motor
performance.[1]
(3]
Reduced
oligomeric and
insoluble a-
PLP-a-Syn 3,10, or 30 synuclein
Model of Multiple  Mouse mg/kg/day (in aggregation, [2]
System Atrophy food) decreased glial

cell inclusions,
and preserved

SNpc neurons.[2]

Table 3: Phase 1 Human Pharmacokinetics
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Parameter Dose Value Reference
Cmax 50 mg (single dose) 493.3 ng/mL [6]
100 mg (single dose) 802.7 ng/mL [6]
300 mg (single dose) 2978 ng/mL [6]
50 - 300 mg (single
Tmax 1-1.25 hours [6]
dose)
AUCInf 50 mg (single dose) 896.7 ngehr/mL [6]

100 mg (single dose)

1587 ngehr/mL

[6]

300 mg (single dose)

6494 ngehr/mL

[6]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature.

In Vitro Inhibition of Iron-Mediated a-Synuclein

Aggregation

This assay assesses the ability of PBT434 to prevent the aggregation of a-synuclein in the

presence of iron.

« Reagents:

o

o

PBT434

[¢]

[¢]

o

e Procedure:

Thioflavin T (ThT)

Iron (Il1) nitrate (Fe(NOs)3)

Tris-buffered saline (TBS), pH 7.4

Recombinant human a-synuclein monomer
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o Prepare a solution of a-synuclein monomer in TBS.

o In a 96-well plate, combine a-synuclein, iron nitrate, and varying concentrations of
PBT434.

o Add Thioflavin T to each well. ThT is a fluorescent dye that binds to amyloid fibrils, and its
fluorescence intensity is proportional to the extent of aggregation.

o Incubate the plate at 37°C with continuous shaking.

o Monitor the fluorescence of ThT over time using a plate reader with excitation and
emission wavelengths of approximately 440 nm and 485 nm, respectively.

o The lag time to aggregation and the final fluorescence intensity are used to quantify the
inhibitory effect of PBT434.
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Workflow for a-synuclein aggregation assay.

In Vivo Neuroprotection in the MPTP Mouse Model of
Parkinson's Disease

This model is used to evaluate the ability of PBT434 to protect dopaminergic neurons from

toxin-induced degeneration.

e Animals: C57BL/6 mice are commonly used.

e Toxin Administration:
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o 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is administered to induce
parkinsonism. A common regimen is four intraperitoneal (i.p.) injections of 20 mg/kg MPTP
at 2-hour intervals.

e PBT434 Administration:

o PBT434 is typically administered orally (e.g., by gavage) at a dose of 30 mg/kg/day.[1][3]
Treatment may begin before or after MPTP administration, depending on the study design
(preventative vs. therapeutic).

e Behavioral Assessment:

o Motor function is assessed using tests such as the rotarod, pole test, or open field test to
measure coordination, balance, and locomotor activity.

o Histological and Biochemical Analysis:
o After a defined treatment period, animals are euthanized, and their brains are collected.

o The substantia nigra is analyzed for the number of tyrosine hydroxylase (TH)-positive
neurons (a marker for dopaminergic neurons) using immunohistochemistry and stereology.

o The striatum is analyzed for dopamine levels and its metabolites using high-performance
liquid chromatography (HPLC).

o Levels of a-synuclein and markers of oxidative stress are also measured.
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Workflow for the MPTP mouse model study.

Conclusion

PBT434 is a promising therapeutic candidate for neurodegenerative diseases characterized by
iron dyshomeostasis and a-synuclein aggregation. Its dual mechanism of action offers a
multifaceted approach to tackling the complex pathology of these disorders. The robust
preclinical data, demonstrating neuroprotection and functional improvement in relevant animal
models, coupled with favorable pharmacokinetic and safety profiles in early human studies,
support its continued development as a potential disease-modifying therapy. Further clinical
investigation is warranted to establish its efficacy in patient populations.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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